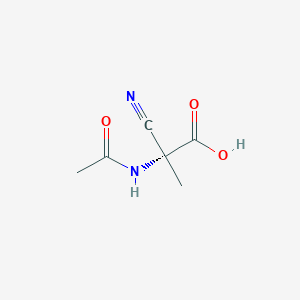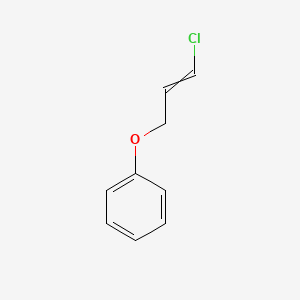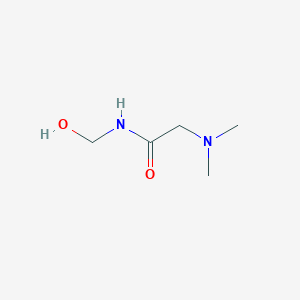
Acetamide,2-(dimethylamino)-N-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- is an organic compound with the molecular formula C5H12N2O2 It is a derivative of acetamide, featuring a dimethylamino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- involves the reaction of 2-bromoacetamide with dimethylamine. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides are typically employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Primary or secondary amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group can enhance solubility and facilitate transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-acetamide: Similar structure but lacks the hydroxymethyl group.
Fluoroacetamide: Contains a fluorine atom instead of the dimethylamino group.
Uniqueness
Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- is unique due to the presence of both dimethylamino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(hydroxymethyl)acetamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)3-5(9)6-4-8/h8H,3-4H2,1-2H3,(H,6,9) |
InChI Key |
UROLZPDVAVUIBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


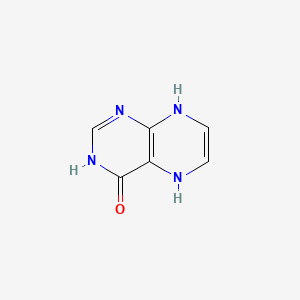

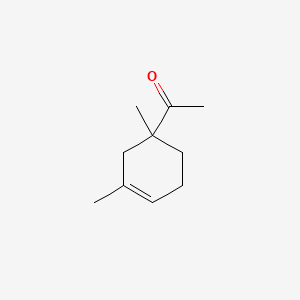

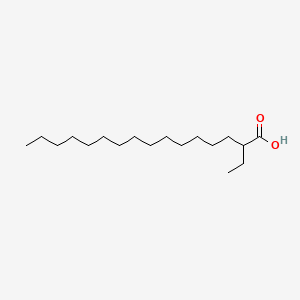

![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
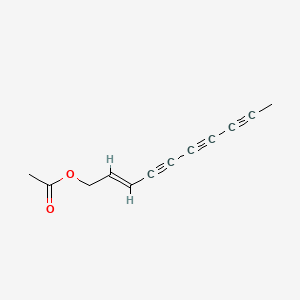
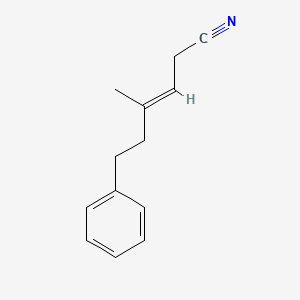
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
